REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:33])[CH2:7][CH:8]([NH:15][C:16]([O:18][CH2:19][CH:20]1[C:32]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[C:26]2[C:21]1=[CH:22][CH:23]=[CH:24][CH:25]=2)=[O:17])[C:9](N(OC)C)=[O:10])([CH3:4])([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].OS([O-])(=O)=O.[K+]>C(OCC)C>[C:1]([O:5][C:6](=[O:33])[CH2:7][CH:8]([NH:15][C:16]([O:18][CH2:19][CH:20]1[C:32]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[C:26]2[C:21]1=[CH:22][CH:23]=[CH:24][CH:25]=2)=[O:17])[CH:9]=[O:10])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3.4.5.6,7.8|
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Name
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3-(9H-Fluoren-9-ylmethoxycarbonylamino)-N-methoxy-N-methyl-succinamic acid tert-butyl ester
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Quantity
|
4.57 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(CC(C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12)=O
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Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
5.02 mL
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Type
|
solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
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OS(=O)(=O)[O-].[K+]
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Type
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CUSTOM
|
Details
|
After stirring at −5° C. to room temperature for 1 hr
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stirred for 5 min
|
Duration
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5 min
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc/water
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Type
|
WASH
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Details
|
The organic phase was washed with saturated NaCl solution (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flask column chromatography on silica gel eluting with EtOAc/Hexane (20%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CC(C=O)NC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.18 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |